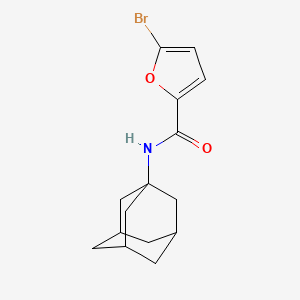

![molecular formula C27H25NO2 B4024119 5-mesityl-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4024119.png)

5-mesityl-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione

Descripción general

Descripción

Synthesis Analysis

The synthesis of azaspirocycles like 5-mesityl-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione involves complex chemical reactions. One method for preparing similar compounds involves the photolysis or thermolysis of azidofulvenes, which are accessible through nucleophilic substitution reactions. This process illustrates the intricate steps required to construct such molecules, showcasing the chemical ingenuity in creating these compounds (Banert et al., 2002).

Molecular Structure Analysis

The molecular structure of azaspirocycles is characterized by significant homoconjugative interactions, as evidenced by UV photoelectron spectroscopy and density functional theory (DFT) calculations. These analyses reveal the intricate electronic interactions within the molecule, such as the interaction between the lone-pair orbital of the azirine nitrogen and the pi orbital of the cyclopentadiene ring (Banert et al., 2002).

Chemical Reactions and Properties

Azaspirocycles participate in a variety of chemical reactions due to their unique structural features. For instance, the reactivity of these compounds with nucleophiles and their subsequent transformation into different derivatives highlight their chemical versatility and the potential for generating a wide array of molecular entities with diverse biological activities (Metwally et al., 2011).

Physical Properties Analysis

The physical properties of azaspirocycles, such as their crystalline structure and spectroscopic characteristics, are crucial for understanding their behavior in different environments. Studies on compounds like 1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione provide insights into their physical properties, including crystal structure and NMR spectral analyses, aiding in the identification and characterization of these compounds (Hudnall et al., 2021).

Chemical Properties Analysis

The chemical properties of azaspirocycles, such as their reactivity with various chemical agents and the ability to undergo transformations, are pivotal for exploring their potential applications. For example, the synthesis of N-protected amino acid-ASUD esters using azaspiro compounds as intermediates showcases their utility in peptide synthesis, highlighting the chemical properties that make these compounds valuable in synthetic chemistry (Rao et al., 2016).

Propiedades

IUPAC Name |

2,2-diphenyl-5-(2,4,6-trimethylphenyl)-5-azaspiro[2.4]heptane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO2/c1-18-14-19(2)24(20(3)15-18)28-23(29)16-26(25(28)30)17-27(26,21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15H,16-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIIYQWKHURKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C(=O)CC3(C2=O)CC3(C4=CC=CC=C4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3,5-dimethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4024038.png)

![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4024046.png)

![4-(5-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4024051.png)

![1-[2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4024058.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4024075.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4024092.png)

![N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-3-phenylpropanamide](/img/structure/B4024097.png)

![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4024103.png)

![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4024108.png)

![2,3-dimethyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B4024120.png)

![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4024149.png)